2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene is a heterocyclic aromatic compound that contains both a biphenyl group and a benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene typically involves the coupling of a biphenyl derivative with a benzo[b]thiophene precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated benzo[b]thiophene under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings,
Properties
Molecular Formula |
C21H16S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-methyl-2-(4-phenylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C21H16S/c1-15-7-8-19-14-21(22-20(19)13-15)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
AHAREKOTHPCJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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